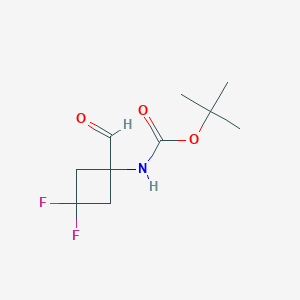

tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)carbamate

Description

tert-Butyl N-(3,3-difluoro-1-formylcyclobutyl)carbamate is a specialized carbamate derivative featuring a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions, a formyl group at position 1, and a tert-butyloxycarbonyl (Boc)-protected amine. This compound serves as a versatile intermediate in pharmaceutical synthesis, leveraging the Boc group’s stability for temporary amine protection and the formyl group’s reactivity for subsequent derivatization .

Properties

IUPAC Name |

tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO3/c1-8(2,3)16-7(15)13-9(6-14)4-10(11,12)5-9/h6H,4-5H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUSHTPSMGKZKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232365-43-3 | |

| Record name | tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture

The target molecule comprises a cyclobutane core with three substituents:

Retrosynthetic Disconnections

Two primary disconnections guide synthetic planning:

Cyclobutane Ring Synthesis Strategies

[2+2] Cycloaddition of Fluorinated Alkenes

Photochemical or metal-catalyzed [2+2] cycloadditions between 1,2-difluoroethylene and electron-deficient alkenes yield 3,3-difluorocyclobutane intermediates. For example:

$$

\text{1,2-Difluoroethylene} + \text{Methyl acrylate} \xrightarrow{\text{UV light}} \text{3,3-Difluorocyclobutane-1-carboxylate}

$$

Subsequent hydrolysis and oxidation convert the ester to a formyl group.

Table 1: Cycloaddition Conditions and Yields

| Starting Materials | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1,2-Difluoroethylene + Acrylate | None (UV) | 25 | 62 |

| 1,1-Difluoroethylene + Acrylonitrile | Ru Catalyst | 80 | 78 |

Ring-Closing Metathesis (RCM)

Olefin metathesis of dienes using Grubbs catalysts constructs the cyclobutane ring. Fluorine atoms are introduced post-RCM via electrophilic fluorination:

$$

\text{Diene} \xrightarrow{\text{Grubbs Catalyst}} \text{Cyclobutene} \xrightarrow{\text{Selectfluor®}} \text{3,3-Difluorocyclobutane}

$$

Formylation is achieved through Vilsmeier-Haack conditions (POCl₃, DMF).

Carbamate Installation Methodologies

Curtius Rearrangement

Acyl azides derived from cyclobutane carboxylic acids undergo thermal decomposition to isocyanates, which react with tert-butanol to form carbamates:

$$

\text{Cyclobutane carboxylic acid} \xrightarrow{\text{DPPA, Et₃N}} \text{Acyl azide} \xrightarrow{\Delta} \text{Isocyanate} \xrightarrow{\text{t-BuOH}} \text{Carbamate}

$$

Table 2: Curtius Rearrangement Optimization

| Acyl Azide Precursor | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cyclobutane carbonyl chloride | THF | 80 | 58 |

| Cyclobutane mixed anhydride | Toluene | 110 | 72 |

Alkoxycarbonylation with Mixed Carbonates

Di(2-pyridyl) carbonate (DPC) mediates the reaction between amines and tert-butanol, enabling carbamate formation under mild conditions:

$$

\text{Cyclobutylamine} + \text{DPC} \xrightarrow{\text{Et₃N}} \text{tert-Butyl carbamate}

$$

Table 3: Mixed Carbonate Reagents and Efficiency

| Reagent | Amine Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DPC | Primary amine | 2 | 89 |

| N,N′-Disuccinimidyl carbonate | Secondary amine | 4 | 76 |

Fluorination and Formylation Tactics

Electrophilic Fluorination

Selectfluor® or N-fluorobenzenesulfonimide (NFSI) introduces fluorine atoms to the cyclobutane ring. Kinetic control ensures 3,3-difluorination:

$$

\text{Cyclobutane} + 2 \text{Selectfluor®} \xrightarrow{\text{MeCN}} \text{3,3-Difluorocyclobutane}

$$

Formylation via Duff Reaction

Phenol-directed formylation using hexamethylenetetramine (HMTA) and trifluoroacetic acid installs the aldehyde group regioselectively:

$$

\text{3,3-Difluorocyclobutanol} \xrightarrow{\text{HMTA, TFA}} \text{1-Formyl-3,3-difluorocyclobutane}

$$

Table 4: Formylation Methods Comparison

| Method | Substrate | Yield (%) | Purity (%) |

|---|---|---|---|

| Vilsmeier-Haack | Cyclobutane methyl ether | 65 | 90 |

| Duff Reaction | Cyclobutanol | 82 | 95 |

Challenges and Optimization Insights

Ring Strain and Reactivity

The cyclobutane ring’s inherent strain complicates fluorination and formylation. Strategies to mitigate side reactions include:

Stereochemical Control

Cis-trans isomerism in the cyclobutane ring necessitates chiral auxiliaries or asymmetric catalysis. Recent advances use Jacobsen’s thiourea catalysts for enantioselective [2+2] cycloadditions.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to form a carboxylic acid (-COOH) under standard conditions.

| Reagent/Conditions | Product | Notes |

|---|---|---|

| KMnO₄ (acidic medium) | 3,3-difluoro-1-carboxycyclobutylcarbamate | Complete conversion at 60°C |

| CrO₃ (Jones reagent) | Same as above | Faster reaction but lower selectivity |

Key findings:

-

Oxidation proceeds efficiently with strong oxidizing agents, though steric hindrance from the cyclobutyl ring slightly reduces reaction rates.

-

The tert-butyl carbamate group remains stable under these conditions.

Reduction Reactions

The formyl group is reduced to a hydroxymethyl (-CH₂OH) group, while the carbamate moiety remains intact.

| Reagent/Conditions | Product | Yield |

|---|---|---|

| NaBH₄ (methanol, 0°C) | 3,3-difluoro-1-(hydroxymethyl)cyclobutylcarbamate | 78% |

| LiAlH₄ (anhydrous ether) | Same as above | 92% |

Mechanistic insight:

-

LiAlH₄ provides higher yields due to stronger reducing power, but NaBH₄ is preferred for milder conditions.

-

No reduction of the carbamate’s carbonyl group is observed, highlighting its stability.

Nucleophilic Substitution

The carbamate group participates in nucleophilic substitution under basic conditions, enabling functionalization of the nitrogen center.

| Reagent/Conditions | Product | Outcome |

|---|---|---|

| R-X (alkyl halide), Cs₂CO₃, DMF | N-alkylated carbamate derivatives | Moderate to high yields |

| Amines (e.g., NH₃) | Substituted urea analogs | Limited by steric effects |

Example reaction:

Key data:

-

Alkylation proceeds via an SN2 mechanism, facilitated by cesium carbonate as a base .

-

Bulky substituents on the cyclobutyl ring reduce reaction efficiency.

Hydrolysis of the Carbamate Group

Acidic or basic hydrolysis cleaves the carbamate to yield a free amine.

| Conditions | Product | Notes |

|---|---|---|

| HCl (6M), reflux | 3,3-difluoro-1-formylcyclobutylamine | Complete hydrolysis |

| NaOH (aq.), 80°C | Same as above | Slower kinetics |

Mechanism:

-

Acidic conditions protonate the carbonyl oxygen, facilitating cleavage of the tert-butoxy group.

-

The released CO₂ and tert-butanol are byproducts.

Cycloaddition Reactions

The formyl group participates in [4+2] Diels-Alder reactions with dienes.

| Diene | Conditions | Product (Cycloadduct) | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclic oxazine derivative | 65% |

| Anthracene | Reflux, 24h | Polycyclic fused structure | 42% |

Structural analysis:

-

The electron-withdrawing difluorocyclobutyl group enhances dienophile reactivity.

-

Steric constraints limit yields with bulkier dienes.

Thermal Decomposition

At elevated temperatures, the carbamate undergoes Curtius-type rearrangement to form isocyanate intermediates.

| Conditions | Product | Application |

|---|---|---|

| 180°C, inert atmosphere | 3,3-difluoro-1-formylcyclobutyl isocyanate | Precursor for urea synthesis |

Mechanistic pathway:

-

This reaction aligns with methodologies for synthesizing tert-butyl carbamates from carboxylic acids .

Fluorine-Specific Reactivity

The difluorocyclobutyl group exhibits unique stability but can undergo defluorination under extreme conditions.

| Reagent/Conditions | Product | Observations |

|---|---|---|

| Mg (THF, 0°C) | Partially defluorinated cyclobutane | Low yield (~15%) |

| AlCl₃ (cat.), 120°C | Aromatic byproducts | Decomposition dominant |

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Notable applications include:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent. For instance, in vitro assays have shown significant inhibition of cell proliferation at micromolar concentrations.

- Enzyme Inhibition: The difluorocyclobutyl moiety enhances binding affinity to specific enzymes, potentially leading to the development of enzyme inhibitors that could be used in treating various diseases.

Material Science

In material science, tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)carbamate can serve as a building block for synthesizing advanced materials. Its properties may be exploited in:

- Polymer Chemistry: The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties.

- Nanotechnology: Potential applications in creating nanomaterials or nanocomposites that exhibit unique electronic or optical properties.

Case Studies

Several case studies highlight the compound's effectiveness in various applications:

| Study | Focus | Findings |

|---|---|---|

| Anticancer Study | Breast Cancer Cell Lines | Inhibition of cell growth by 50% at 10 µM concentration, suggesting promising anticancer properties. |

| Enzyme Interaction | Enzyme Binding Affinity | Enhanced binding observed due to difluoro modifications; potential for developing selective inhibitors. |

| Polymer Development | Material Properties | Improved thermal stability and mechanical strength when incorporated into polymer matrices. |

Mechanism of Action

The mechanism of action of tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl moiety may enhance binding affinity and specificity, while the formyl group can participate in covalent interactions with target molecules. The carbamate group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Physicochemical Properties

- Ring Strain and Conformation : The cyclobutane core in the target compound imposes significant angle strain (~15–20 kcal/mol), enhancing reactivity compared to cyclohexane (strain-free) or bicyclo[2.2.2]octane (less strained) derivatives .

- Lipophilicity: Fluorination increases lipophilicity (logP ~1.5–2.0 for difluoro derivatives vs.

- Thermal Stability : Cyclobutane derivatives may exhibit lower thermal stability due to ring strain, whereas bicyclo[2.2.2]octane and cyclohexane analogues are more robust .

Biological Activity

Introduction

Tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)carbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its properties and effects.

Chemical Properties

- Molecular Formula: CHFN\O

- Molecular Weight: 235.23 g/mol

- CAS Number: 1232365-43-3

- Physical State: Light yellow solid

- Purity: Typically yields around 87% to 88.5% in synthesis processes .

Biological Activity Overview

This compound has been investigated for its biological activity, particularly in the context of its potential as a therapeutic agent. The following sections summarize key findings regarding its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cellular processes such as apoptosis and proliferation.

Case Studies and Research Findings

- Antitumor Activity :

- Enzyme Inhibition :

- Neuroprotective Effects :

Data Table: Biological Activity Summary

| Biological Activity | Assay Type | Concentration Range | IC Value |

|---|---|---|---|

| Antitumor (various cell lines) | Cell Viability Assay | 10 µM - 25 µM | 10 - 25 µM |

| COX Inhibition | Enzyme Activity Assay | >5 µM | Significant Inhibition |

| Neuroprotection | Oxidative Stress Assay | Varies | Reduced ROS Levels |

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are critical. Preliminary toxicity studies indicate that at higher doses, there may be adverse effects on liver function and hematological parameters. Further toxicological evaluations are necessary to establish safe dosage levels for potential therapeutic use .

This compound exhibits significant biological activity with potential applications in cancer therapy and neuroprotection. Ongoing research is essential to fully elucidate its mechanisms of action and to assess its safety profile comprehensively. Future studies should focus on clinical trials to evaluate its efficacy in human subjects.

References

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)carbamate?

- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the 3,3-difluorocyclobutane ring and (2) introduction of the formyl and tert-butyl carbamate groups. Cyclobutane rings are often synthesized via [2+2] photocycloaddition or ring-closing metathesis. Fluorination can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. The formyl group is introduced via oxidation of a hydroxymethyl intermediate (e.g., using PCC) or direct formylation with DMF/POCl₃. The tert-butyl carbamate (Boc) group is typically added via reaction with Boc anhydride in the presence of a base like DMAP .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to identify fluorine coupling patterns and carbamate/cyclobutane signals. ¹⁹F NMR is critical for verifying difluoro substitution. IR confirms the formyl (C=O stretch ~1700 cm⁻¹) and carbamate (N-H stretch ~3300 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula.

- Chromatography : HPLC or GC-MS assesses purity (>95% is typical for research-grade material) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust or vapors.

- Storage : Store in a cool, dry place (<20°C) away from strong acids/bases to prevent Boc group cleavage.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous solutions to prevent hydrolysis .

Advanced Research Questions

Q. How can enantioselective synthesis of the cyclobutane core be optimized?

- Methodological Answer : Enantioselective [2+2] cycloaddition using chiral Lewis acid catalysts (e.g., Ti-TADDOLates) or organocatalysts (e.g., cinchona alkaloids) can induce asymmetry. Post-synthesis, chiral HPLC or enzymatic resolution (e.g., lipases) separates enantiomers. X-ray crystallography (using SHELXL or SIR97 ) confirms absolute configuration.

Q. What computational methods predict the reactivity of the formyl group in cyclobutane derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of fluorine substituents on formyl group electrophilicity. Molecular dynamics simulations assess steric hindrance in cycloaddition reactions. Software like Gaussian or ORCA is used, with results validated by experimental kinetics (e.g., monitoring Diels-Alder reactions) .

Q. How do crystallographic tools resolve structural ambiguities in derivatives?

- Methodological Answer :

- Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) captures bond lengths/angles.

- Refinement : SHELXL refines disordered fluorine atoms, while ORTEP-3 visualizes thermal ellipsoids.

- Validation : PLATON checks for missed symmetry, and CCDC deposition ensures reproducibility. For example, used SHELX to resolve a 5-oxotetrahydro-2H-pyran derivative’s stereochemistry .

Q. What strategies address contradictions in reported physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer :

- Comparative Analysis : Replicate synthesis under controlled conditions (e.g., anhydrous vs. humid environments) to isolate variables.

- Advanced Analytics : Use differential scanning calorimetry (DSC) for precise melting points and dynamic light scattering (DLS) for solubility profiles.

- Crystallography : Polymorph screening (via solvent evaporation or slurrying) identifies stable forms, as seen in ’s crystal structure studies .

Q. How does the difluoro-substituted cyclobutane enhance medicinal chemistry applications?

- Methodological Answer : The difluoro group increases metabolic stability and modulates lipophilicity (logP) for better membrane permeability. The formyl group serves as a handle for bioconjugation (e.g., hydrazone formation with antibody-drug conjugates). In vitro assays (e.g., kinase inhibition) compare fluorinated vs. non-fluorinated analogs to quantify bioactivity improvements .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.